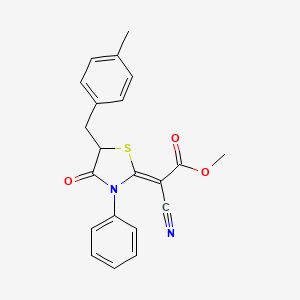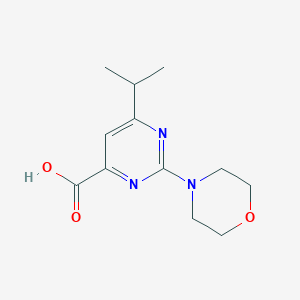
4-(phenylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 4-(phenylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)butanamide involves the reaction of aromatic sulfonyl chlorides with various nucleophiles. In one study, the reaction of pentafluoropyridine and 4-phenylsulfonyl tetrafluoropyridine with difunctional nitrogen and sulfur nucleophiles was explored, utilizing sodium carbonate as a base . Another approach involved the solid-phase synthesis of N-(3-phenylprop-2-yn-1-yl)-sulfonamides derived from serine and threonine, which upon reaction with trimethylsilyl trifluoromethanesulfonate (TMSOTf), yielded pyrrolidin-3-ones instead of the expected 1,4-oxazepanes . Additionally, the synthesis of 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide was achieved by reacting 4-tert-butylphenyl sulfonyl chloride with 3-picolylamine in the presence of triethylamine . A different study reported the synthesis of various heterocycles starting from 3-methyl 1-phenyl-5-amino pyrazole, which was treated with 4-acetyl benzene sulfonyl chloride to give a sulfonamide intermediate, leading to a series of subsequent reactions to form diverse heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of compounds in this category is characterized by the presence of a sulfonyl group attached to an aromatic ring, which is further linked to a heterocyclic moiety. For instance, the crystal structure of 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide revealed a triclinic space group with extensive π-π interactions between the phenyl and pyridyl rings, as well as a nearly linear intermolecular N–H···N hydrogen bond, which are crucial for the stability of the crystal lattice .
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by the presence of the sulfonyl group and the heterocyclic components. The sulfonyl group can act as an electrophile, reacting with various nucleophiles. For example, the reaction of sulfonamides derived from amino acids with TMSOTf led to a rearrangement yielding pyrrolidin-3-ones . The reactivity of the pyrazole derivative with different reagents resulted in the formation of a wide range of heterocycles, including pyrazoles, isoxazoles, pyrimidinethiones, pyrans, pyridines, thiadiazoles, selenadiazoles, thiazolines, and thiazolidinones, demonstrating the versatility of these compounds in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of fluorine atoms, as seen in the study involving pentafluoropyridine and 4-phenylsulfonyl tetrafluoropyridine, can significantly affect the compound's reactivity and physical properties due to the high electronegativity of fluorine . The crystal structure analysis provides insights into the solid-state properties, such as the packing and intermolecular interactions, which can affect the melting point, solubility, and stability of the compound . The diverse chemical reactivity observed in the synthesis of new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole indicates that these compounds can exhibit a wide range of chemical behaviors, which can be tailored for specific applications, such as antimicrobial activity .
Applications De Recherche Scientifique
Optoelectronic Applications
Research highlights the significance of quinazoline and pyrimidine derivatives, closely related to 4-(phenylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)butanamide, in the development of novel optoelectronic materials. These compounds are integral to creating materials for organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs, and have potential applications in nonlinear optical materials and colorimetric pH sensors (Lipunova et al., 2018).
Biological Activities
The diverse biological activities of phenothiazine derivatives, which share structural similarities with 4-(phenylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)butanamide, indicate a broad spectrum of potential applications in medicinal chemistry. These include promising antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, and antimalarial properties (Pluta et al., 2011).
Pharmaceutical Chemistry
The compound's relevance extends to pharmaceutical chemistry, where its derivatives may serve as selective inhibitors of enzymes or receptors critical for disease progression. This includes potential applications in designing drugs targeting p38 MAP kinase for treating inflammatory diseases (Scior et al., 2011).
Synthetic and Chemical Properties
Research on the synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles, including compounds similar to 4-(phenylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)butanamide, outlines their significant insectoacaricidal, anti-blastic, sugar-lowering, and other types of activity. This underscores the compound's potential in developing new materials with varied chemical and biological functionalities (Abdurakhmanova et al., 2018).
Propriétés
IUPAC Name |
4-(benzenesulfonyl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S2/c22-17(10-6-12-26(23,24)14-7-2-1-3-8-14)21-18-20-16(13-25-18)15-9-4-5-11-19-15/h1-5,7-9,11,13H,6,10,12H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYXSMRFDGPMFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

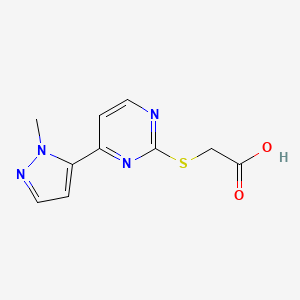
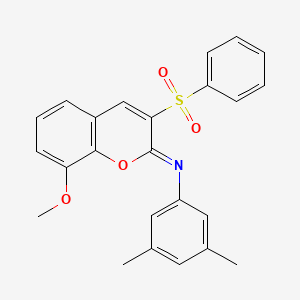
![8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B2526133.png)
![2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2526135.png)
![methyl 1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)cyclopentanecarboxylate](/img/structure/B2526136.png)
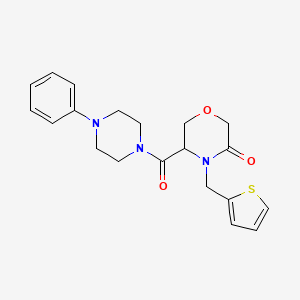
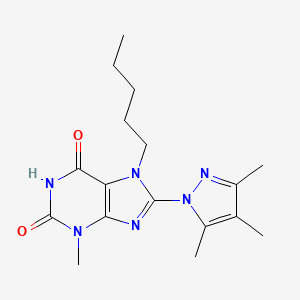
![octahydro-1H-pyrrolo[3,4-b]pyridin-2-one](/img/structure/B2526139.png)
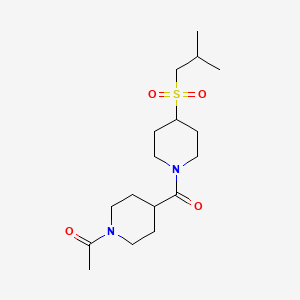
![7-(benzylamino)-2-(3-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2526144.png)
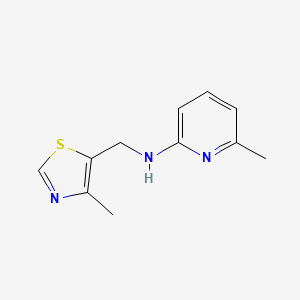
![7-(pyridin-3-yl)-6-(p-tolyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2526147.png)
